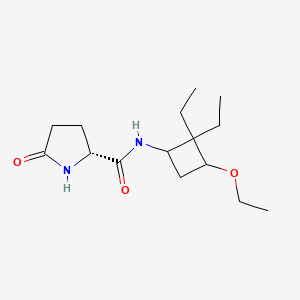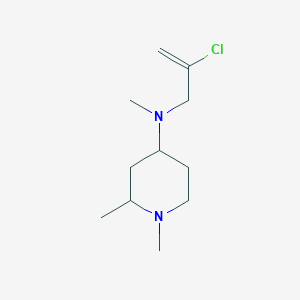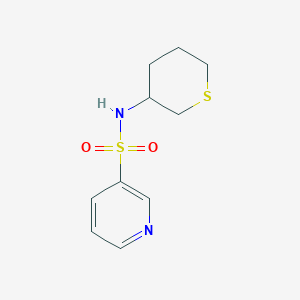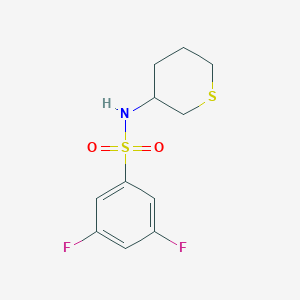![molecular formula C15H16FNO3 B7584659 5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as FMI and has been found to have unique properties that make it a promising candidate for various applications in the field of medicine.
Mécanisme D'action
The mechanism of action of FMI is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in various cellular processes. This inhibition leads to the disruption of cellular pathways, which results in the observed biological effects of FMI.
Biochemical and Physiological Effects:
FMI has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. FMI has also been found to inhibit the growth of various bacterial strains by disrupting their cellular pathways. Additionally, FMI has been found to reduce inflammation by inhibiting the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMI in lab experiments include its unique properties, which make it a promising candidate for various applications in the field of medicine. FMI has been extensively studied, and its biological effects have been well-characterized. However, the limitations of using FMI in lab experiments include its complex synthesis process, which requires a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of FMI. One potential application of FMI is in the development of novel anticancer therapies. FMI has been found to have unique properties that make it a promising candidate for this application. Additionally, FMI has been found to have antimicrobial properties, which could be further explored for the development of novel antibiotics. Further research is also needed to fully understand the mechanism of action of FMI and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of FMI involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents to produce the final compound. The synthesis of FMI is a complex process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
FMI has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anticancer properties and has been tested in various cancer cell lines. FMI has also been found to have antimicrobial properties and has been tested against various bacterial strains. Additionally, FMI has been found to have anti-inflammatory properties and has been tested in various animal models.
Propriétés
IUPAC Name |
5-fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c16-10-4-5-11-12(8-10)14(19)17(13(11)18)9-15(20)6-2-1-3-7-15/h4-5,8,20H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCMKMQNSXIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2C(=O)C3=C(C2=O)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


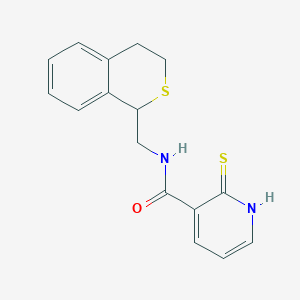



![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
